molecular formula C7H12O2 B109027 2-Pentenoic acid, 3-methyl-, methyl ester CAS No. 17447-01-7

2-Pentenoic acid, 3-methyl-, methyl ester

Cat. No. B109027
CAS RN: 17447-01-7
M. Wt: 128.17 g/mol
InChI Key: SLQFYMAWZYTVFZ-UHFFFAOYSA-N
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Description

2-Pentenoic acid, 3-methyl-, methyl ester, also known as Methyl 3-methyl-2-pentenoate, is an organic compound with the molecular formula C6H10O2. It is an ester of 2-pentenoic acid and is commonly used as a flavoring agent in the food industry. However, it has also gained attention in the scientific community due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science.

Mechanism of Action

The mechanism of action of 2-Pentenoic acid, 3-methyl-, methyl ester 3-methyl-2-pentenoate is not well understood. However, it is believed to act as a Michael acceptor, which can undergo nucleophilic addition reactions with various nucleophiles such as thiols and amines.
Biochemical and Physiological Effects:
This compound 3-methyl-2-pentenoate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit antifungal activity against various fungal strains such as Aspergillus niger and Candida albicans.

Advantages and Limitations for Lab Experiments

2-Pentenoic acid, 3-methyl-, methyl ester 3-methyl-2-pentenoate is a versatile compound that can be easily synthesized and used as a precursor for the synthesis of various organic compounds. It is also relatively stable and can be stored for extended periods of time. However, it is important to note that it can be highly reactive and should be handled with care.

Future Directions

There are several potential future directions for the study of 2-Pentenoic acid, 3-methyl-, methyl ester 3-methyl-2-pentenoate. One area of interest is its potential applications in medicinal chemistry, particularly in the development of new antifungal agents. It may also have potential applications in material science, particularly in the development of new polymers and materials with unique properties. Additionally, further studies are needed to better understand its mechanism of action and potential biochemical and physiological effects.

Scientific Research Applications

2-Pentenoic acid, 3-methyl-, methyl ester 3-methyl-2-pentenoate has been extensively studied for its potential applications in organic synthesis. It is commonly used as a precursor for the synthesis of various organic compounds such as α,β-unsaturated esters and ketones. It has also been used in the synthesis of natural products such as the alkaloid (-)-epibatidine.

properties

CAS RN

17447-01-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

methyl 3-methylpent-2-enoate

InChI

InChI=1S/C7H12O2/c1-4-6(2)5-7(8)9-3/h5H,4H2,1-3H3

InChI Key

SLQFYMAWZYTVFZ-UHFFFAOYSA-N

SMILES

CCC(=CC(=O)OC)C

Canonical SMILES

CCC(=CC(=O)OC)C

synonyms

Methyl (E)-3-Methyl-2-pentenoate;  trans-3-Methyl-2-pentenoic Acid Methyl Ester;  trans-Methyl 3-Methyl-2-pentenoate

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. mixture of methyl diethylphosphonoacetate (12.7 ml, 69.3 mmol) and sodium methoxide (13.0 ml, 69.3 mmol) was added dropwise 2-butanone (5.81 ml, 69.3 mmol) over 30 min. After the addition, the mixture warmed to rt and stirred overnight. To the reaction was added 20 mL of H2O. The mixture was extracted with EtOAc (3 times). The combined organics were dried with MgSO4, filtered, and concentrated. The crude oil was distilled at 110° C. at 35 mmHg to give the desired product.
Quantity
12.7 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
5.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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